Biochemical KMO Potency: CHDI-340246 (IC₅₀ = 0.5 nM) vs Ro 61-8048 (IC₅₀ = 37 nM)
CHDI-340246 achieves an IC₅₀ of 0.5 nM against KMO in biochemical assays using mitochondrial fractions isolated from rodent liver tissue, as reported in Toledo-Sherman et al. (2015) and confirmed in Beaumont et al. (2016) [1]. In contrast, Ro 61-8048, the most widely cited KMO inhibitor, has a reported IC₅₀ of 37 nM (Ki = 4.8 nM) in cell-free KMO assays . This represents an approximately 74-fold greater biochemical potency for CHDI-340246 relative to Ro 61-8048. A second comparator, UPF 648, has a reported IC₅₀ of approximately 20 nM , corresponding to a 40-fold potency advantage for CHDI-340246. In cellular assays measuring endogenous KMO activity, CHDI-340246 exhibits EC₅₀ values of 82 nM in human PBMCs and 72 nM in primary rat microglia [1]. Comparative cellular EC₅₀ data for Ro 61-8048 or UPF 648 in the same cellular contexts have not been reported at comparable resolution.
| Evidence Dimension | Biochemical KMO inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.5 nM (rodent liver mitochondrial fraction); cellular EC₅₀ = 82 nM (human PBMCs), 72 nM (rat microglia) |
| Comparator Or Baseline | Ro 61-8048: IC₅₀ = 37 nM (Ki = 4.8 nM); UPF 648: IC₅₀ ≈ 20 nM |
| Quantified Difference | ~74-fold more potent than Ro 61-8048; ~40-fold more potent than UPF 648 in biochemical assays |
| Conditions | Biochemical assay using mitochondrial fractions isolated from rodent liver tissue (Toledo-Sherman et al., 2015); cellular assays in primary rat microglia and human PBMCs measuring endogenous KMO activity (Beaumont et al., 2016) |
Why This Matters
A 74-fold potency difference means that achieving equivalent KMO target engagement with Ro 61-8048 requires proportionally higher concentrations, increasing the risk of off-target pharmacology; for procurement decisions, CHDI-340246 provides greater experimental window at lower test concentrations.
- [1] Beaumont V, Mrzljak L, Dijkman U, et al. The novel KMO inhibitor CHDI-340246 leads to a restoration of electrophysiological alterations in mouse models of Huntington's disease. Exp Neurol. 2016 Aug;282:99-118. doi: 10.1016/j.expneurol.2016.05.005. PMID: 27163548. View Source
